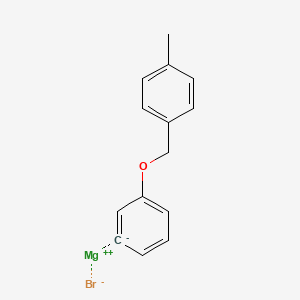
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is a chemical compound with the molecular formula C14H13BrMgO. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are highly reactive and are typically used in the preparation of alcohols, carboxylic acids, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is synthesized by reacting 1-methyl-4-(phenoxymethyl)benzene with magnesium in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Iodine can be used to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The process includes:
Preparation of Reactants: Purification and drying of 1-methyl-4-(phenoxymethyl)benzene and magnesium
Reaction Setup: Use of large reactors with inert gas purging systems
Reaction Monitoring: Continuous monitoring of reaction parameters to ensure complete conversion
Product Isolation: Filtration and purification of the Grignard reagent
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution Reactions: Can replace halides in organic compounds
Coupling Reactions: Used in Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Solvents: Anhydrous ether, THF
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones
Carboxylic Acids: Formed from the reaction with carbon dioxide
Biaryl Compounds: Formed from coupling reactions
Scientific Research Applications
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is used in various scientific research applications, including:
Organic Synthesis: Formation of complex organic molecules
Pharmaceuticals: Synthesis of drug intermediates
Material Science: Preparation of polymers and advanced materials
Biological Studies: Investigation of biochemical pathways and enzyme mechanisms
Mechanism of Action
The mechanism of action of Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved in its reactions include:
Nucleophilic Addition: Formation of new carbon-carbon bonds
Transmetalation: Transfer of the organic group to a metal catalyst in coupling reactions
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group
Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group
Ethylmagnesium Bromide: A Grignard reagent with an ethyl group
Uniqueness
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is unique due to its specific structure, which allows for selective reactions with various electrophiles. Its phenoxymethyl group provides additional reactivity and selectivity compared to simpler Grignard reagents.
Properties
Molecular Formula |
C14H13BrMgO |
|---|---|
Molecular Weight |
301.46 g/mol |
IUPAC Name |
magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O.BrH.Mg/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QEMQPVZPQNXNFX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















